![molecular formula C22H20N2O2 B6539597 N-{4-[(methylcarbamoyl)methyl]phenyl}-[1,1'-biphenyl]-4-carboxamide CAS No. 1060359-10-5](/img/structure/B6539597.png)
N-{4-[(methylcarbamoyl)methyl]phenyl}-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
“N-{4-[(methylcarbamoyl)methyl]phenyl}-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It is related to chlorantraniliprole, an insecticide that operates by a highly specific biochemical mode of action . The compound’s structure includes a phenyl group and a biphenyl group, along with a carboxamide group .
Scientific Research Applications
Insecticide
Chlorantraniliprole is an anthranilic diamide insecticide . It is used to protect a wide variety of crops, including corn, cotton, grapes, rice, and potatoes . It is effective for the control of chewing and sucking pests .
Ryanodine Receptor Agonist
Chlorantraniliprole is a ryanodine receptor agonist . Ryanodine receptors (RyRs) play a critical role in muscle function. Activating the receptors causes the release of calcium, depleting internal calcium and ultimately preventing further muscle contraction .
Environmental Impact
Chlorantraniliprole is not expected to be persistent in soil or water systems . This makes it a more environmentally friendly option compared to other insecticides that may have long-lasting effects on the environment.
Low Mammalian Toxicity
Chlorantraniliprole has a low mammalian toxicity . This means it is less harmful to non-target organisms, including humans and other mammals, compared to other insecticides.
Low Bioaccumulation Potential
Chlorantraniliprole has a low potential to bioaccumulate . Bioaccumulation refers to the accumulation of substances, such as pesticides, in an organism. A low potential to bioaccumulate means that chlorantraniliprole is less likely to build up in organisms over time.
Comparative Toxicity Studies
Research has been conducted to compare the toxicity of chlorantraniliprole and its formulated product, Altacor® . The study found that both chlorantraniliprole and Altacor® were equally toxic to Ceriodaphnia dubia, a species of water flea . This suggests that assumptions about the toxicity of formulated and unformulated products may not always be accurate.
Mechanism of Action
Target of Action
Similar compounds are known to interact with specific enzymes or receptors in the body, influencing their function .
Mode of Action
It’s likely that it interacts with its targets in a way that alters their function, leading to changes at the cellular level .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly impact its bioavailability .
Result of Action
It’s likely that the compound’s interaction with its targets leads to changes at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how N-{4-[(methylcarbamoyl)methyl]phenyl}-[1,1’-biphenyl]-4-carboxamide interacts with its targets and its overall stability .
properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-23-21(25)15-16-7-13-20(14-8-16)24-22(26)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRBDEHCPYMPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(Methylcarbamoyl)methyl]phenyl}-[1,1'-biphenyl]-4-carboxamide |
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